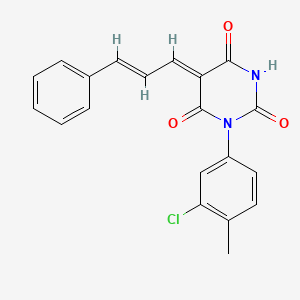![molecular formula C22H21FN2O3S2 B4881102 butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate, commonly known as BF-1, is a novel compound that has gained significant attention in the scientific community. It is a thiazole-containing compound that exhibits potent biological activity and has potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of BF-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. In particular, BF-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BF-1 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, BF-1 may reduce inflammation, inhibit tumor growth, and improve cognitive function.
Biochemical and Physiological Effects
BF-1 has been shown to exhibit potent biochemical and physiological effects in various studies. In vitro studies have shown that BF-1 can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that BF-1 can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. BF-1 has also been shown to enhance plant growth and protect crops from pests and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-1 has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized using a multi-step process. It exhibits potent biological activity and has potential applications in various fields of scientific research. However, there are also some limitations to using BF-1 in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BF-1. In medicine, further studies are needed to investigate its potential as a treatment for neuropathic pain and to improve cognitive function. In agriculture, further studies are needed to investigate its potential as a pesticide and to enhance plant growth. Finally, in industry, further studies are needed to investigate its potential as a lubricant additive and as a corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action of BF-1 and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of BF-1 involves a multi-step process that includes the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiophenol to form 4-(4-fluorophenyl)-1,3-thiazol-2-yl isothiocyanate. The resulting compound is then reacted with N-benzyloxycarbonylglycine to form N-benzyloxycarbonylglycine 4-(4-fluorophenyl)-1,3-thiazol-2-yl thioester. Finally, the thioester is reacted with butyl 4-aminobenzoate to form BF-1. The synthesis method is complex, but it yields a high purity compound that is suitable for scientific research.
Aplicaciones Científicas De Investigación
BF-1 has potential applications in various fields of scientific research. In medicine, it has been shown to exhibit potent anti-inflammatory and anti-tumor activity. It has also been investigated for its potential to treat neuropathic pain and to improve cognitive function. In agriculture, BF-1 has been studied for its ability to enhance plant growth and to protect crops from pests and diseases. Finally, in industry, BF-1 has been investigated for its potential use as a lubricant additive and as a corrosion inhibitor.
Propiedades
IUPAC Name |
butyl 4-[[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S2/c1-2-3-12-28-21(27)16-6-10-18(11-7-16)24-20(26)14-30-22-25-19(13-29-22)15-4-8-17(23)9-5-15/h4-11,13H,2-3,12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIPZBBAXPATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4881037.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)
![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)